Perfluoroallylfluorosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Perfluoroallylfluorosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Perfluoroallylfluorosulfate (FAFS), with the chemical formula CF₂=CFCF₂OSO₂F, is a highly reactive and versatile fluorinated building block that has garnered significant interest in synthetic chemistry. Its unique structure, combining a perfluoroallyl group and a fluorosulfate moiety, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of novel fluoroallylic compounds. This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic analysis, reactivity, and quantitative determination of perfluoroallylfluorosulfate. Furthermore, it delves into the potential toxicological and environmental considerations associated with this compound class. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the rapidly evolving field of fluorine chemistry.
Introduction: The Emergence of a Versatile Fluorinated Synthon
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinated compounds for applications ranging from pharmaceuticals and agrochemicals to advanced materials. Perfluoroallylfluorosulfate (FAFS) has emerged as a key player in this field, offering a readily accessible and highly reactive platform for the introduction of the perfluoroallyl group.
This guide will provide a detailed exploration of FAFS, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to present self-validating protocols. By grounding the discussion in authoritative references, this document aims to be a trustworthy and expert-level resource.
Chemical Structure and Physicochemical Properties
Perfluoroallylfluorosulfate is an organofluorine compound characterized by a three-carbon perfluorinated allyl group attached to a fluorosulfate group.
Table 1: Physicochemical Properties of Perfluoroallylfluorosulfate
| Property | Value | Reference(s) |
| IUPAC Name | 1,1,2,3,3-Pentafluoro-3-fluorosulfonyloxyprop-1-ene | [1] |
| CAS Number | 67641-28-5 | [1] |
| Molecular Formula | C₃F₆O₃S | [1] |
| Molecular Weight | 230.09 g/mol | [1] |
| Boiling Point | 63-64 °C | [1] |
| Density | 1.751 g/cm³ (predicted) | [1] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; S [label="S"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; F6 [label="F"];
C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C1 -- O1 [len=1.5]; O1 -- S [len=1.5]; S -- O2 [len=1.5, style=double]; S -- O3 [len=1.5, style=double]; S -- F6 [len=1.5];
C1 -- F1 [len=1.2]; C1 -- F2 [len=1.2]; C2 -- F3 [len=1.2]; C3 -- F4 [len=1.2]; C3 -- F5 [len=1.2]; }
Caption: Chemical structure of perfluoroallylfluorosulfate.
Synthesis of Perfluoroallylfluorosulfate
The primary and most efficient synthesis of FAFS involves the boron-catalyzed insertion of sulfur trioxide (SO₃) into a carbon-fluorine bond of hexafluoropropene (HFP).[2] This method offers high yield and selectivity, making FAFS readily accessible for further chemical transformations.
Boron-Catalyzed Sulfotrioxidation of Hexafluoropropene
The reaction proceeds via a mechanism where a boron catalyst, such as boron trifluoride (BF₃), facilitates the reaction between HFP and SO₃. The choice of reaction parameters is critical to maximize the yield and selectivity of FAFS over the corresponding sultone byproduct.[2]
Caption: Synthetic pathway to perfluoroallylfluorosulfate.
Key Experimental Considerations:
-
SO₃/HFP Molar Ratio: This ratio significantly influences the reaction outcome. An optimized ratio is crucial for high FAFS yield.
-
Boron Catalyst/SO₃ Molar Ratio: The concentration of the catalyst relative to sulfur trioxide affects the reaction rate and selectivity.
-
Reaction Temperature: Temperature control is essential to manage the exothermic nature of the reaction and to favor the formation of FAFS.
-
SO₃ Concentration: The use of oleum with varying concentrations of SO₃ can impact the reaction efficiency.[2]
A detailed experimental protocol based on the work of Wlassics et al. is provided below.
Experimental Protocol: Synthesis of FAFS
Materials:
-
Hexafluoropropene (HFP)
-
Sulfur trioxide (SO₃) or oleum (e.g., 20% or 65%)
-
Boron trifluoride (BF₃) or another suitable boron catalyst
-
An appropriate reaction solvent (if necessary)
Procedure:
-
A pressure-resistant reactor equipped with a stirrer, thermocouple, and gas inlet/outlet is charged with the boron catalyst and, if used, the solvent.
-
The reactor is cooled to the desired reaction temperature (e.g., -20 °C to 0 °C).
-
Hexafluoropropene is then introduced into the reactor.
-
Sulfur trioxide or oleum is added dropwise to the stirred reaction mixture while maintaining the temperature within the desired range.
-
The reaction is monitored for completion (e.g., by pressure drop or spectroscopic analysis of aliquots).
-
Upon completion, the crude product is carefully isolated. Purification is typically achieved by distillation.
Self-Validation: The purity of the synthesized FAFS should be confirmed by analytical techniques such as ¹⁹F NMR and GC-MS. The presence of the sultone byproduct can also be quantified using these methods.
Spectroscopic Analysis and Characterization
A thorough analytical characterization is paramount to confirm the identity and purity of synthesized FAFS. The following spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of FAFS. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of FAFS is expected to show distinct signals for the different fluorine environments in the molecule. The chemical shifts and coupling constants provide unambiguous structural information.[3][4] The fluorosulfate group (–OSO₂F) will have a characteristic chemical shift, as will the fluorine atoms of the perfluoroallyl group (CF₂=CFCF₂–). The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[3][4]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the three carbon atoms of the allyl group. The chemical shifts will be influenced by the attached fluorine atoms.
Table 2: Predicted NMR Spectral Data for Perfluoroallylfluorosulfate
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J) |
| ¹⁹F | |||
| -OSO₂F | +40 to +50 | Singlet | - |
| F ₂C= | -80 to -100 | Multiplet | J(F-F) |
| =CF - | -150 to -170 | Multiplet | J(F-F) |
| -CF ₂- | -70 to -90 | Multiplet | J(F-F) |
| ¹³C | |||
| C F₂= | 140-160 | Multiplet | J(C-F) |
| =C F- | 130-150 | Multiplet | J(C-F) |
| -C F₂- | 110-130 | Multiplet | J(C-F) |
Note: These are predicted ranges and actual values may vary depending on the solvent and reference standard used.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in FAFS.
Table 3: Expected IR Absorption Bands for Perfluoroallylfluorosulfate
| Wavenumber (cm⁻¹) | Vibration |
| 1680 - 1720 | C=C stretch (perfluoroalkene) |
| 1450 - 1500 | S=O stretch (asymmetric) |
| 1200 - 1280 | S=O stretch (symmetric) |
| 1100 - 1350 | C-F stretch |
| 800 - 900 | S-O stretch |
| 700 - 800 | S-F stretch |
The presence of strong absorption bands in the C-F and S=O stretching regions is a key diagnostic feature for FAFS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of FAFS, further confirming its structure. Electron ionization (EI) or chemical ionization (CI) can be used.
Predicted Fragmentation Pathway:
The fragmentation of FAFS in mass spectrometry is expected to proceed through several key pathways:
-
Loss of the fluorosulfonyl group: Cleavage of the C-O bond can lead to the formation of the perfluoroallyl cation [C₃F₅]⁺.
-
Loss of SO₂F: This would result in the formation of a [C₃F₅O]⁺ fragment.
-
Cleavage of the C-C bonds: Fragmentation of the perfluoroallyl chain can lead to smaller fluorinated fragments.
Caption: Overview of the reactivity of perfluoroallylfluorosulfate.
Quantitative Analysis
The accurate quantification of FAFS and other per- and polyfluoroalkyl substances (PFAS) is crucial for both process control and environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of these compounds. [5][6][7]
LC-MS/MS Methodology
A robust LC-MS/MS method for the analysis of FAFS would typically involve the following steps:
6.1.1. Sample Preparation:
-
Extraction: For solid matrices, a solvent extraction (e.g., with acetonitrile or methanol) is typically employed. For aqueous samples, solid-phase extraction (SPE) is a common and effective pre-concentration and cleanup step. [5][7]2. Cleanup: Further cleanup steps may be necessary to remove matrix interferences. This can involve techniques like dispersive SPE (dSPE) or the use of specific sorbents.
6.1.2. Instrumental Analysis:
-
Liquid Chromatography (LC): Reversed-phase chromatography using a C18 or similar column is commonly used for the separation of PFAS. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ammonium acetate or formic acid modifier, is employed.
-
Tandem Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Table 4: Example LC-MS/MS Parameters for PFAS Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) | Good retention and separation of PFAS. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Buffering agent to improve ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for elution. |
| Gradient | Optimized for separation of target analytes | To achieve good peak shape and resolution. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | PFAS readily form negative ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
Self-Validation: The analytical method should be rigorously validated according to established guidelines, including the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and matrix effects. [6]
Toxicological and Environmental Considerations
While specific toxicological and environmental fate data for perfluoroallylfluorosulfate is limited in the public domain, it is prudent to consider the known properties of related per- and polyfluoroalkyl substances (PFAS).
Potential Toxicity
Many PFAS are known to be persistent, bioaccumulative, and toxic. [8]Given its chemical structure, FAFS should be handled with appropriate safety precautions. It is classified as a corrosive and irritant substance. [1]In vivo and in vitro studies on other PFAS have shown a range of adverse health effects, including hepatotoxicity, neurotoxicity, and reproductive toxicity. [8]Therefore, until specific data for FAFS becomes available, it should be treated as a potentially hazardous compound.
Environmental Fate
The strong carbon-fluorine bonds in FAFS suggest that it is likely to be persistent in the environment, similar to other PFAS which are often referred to as "forever chemicals". [9]The environmental fate of related compounds like sulfuryl fluoride (SO₂F₂) has been studied, and it is known to have a long atmospheric lifetime. [10][11]Biodegradation of highly fluorinated compounds is generally slow. [12]Therefore, the release of FAFS into the environment should be minimized.
Conclusion
Perfluoroallylfluorosulfate is a highly valuable and reactive building block in modern fluorine chemistry. Its straightforward synthesis and versatile reactivity make it an attractive tool for the development of novel fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization. The analytical methods outlined in this guide provide a framework for the accurate characterization and quantification of this important compound. As with all novel chemical entities, further research into the specific toxicological and environmental profile of perfluoroallylfluorosulfate is warranted to ensure its responsible development and application.
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